molecular formula C8H10O2 B12052822 (1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 108266-75-7

(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B12052822
CAS No.: 108266-75-7
M. Wt: 138.16 g/mol
InChI Key: FYGUSUBEMUKACF-RRKCRQDMSA-N
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Description

(1S,2R,4S)-bicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic organic compound with a unique structure that includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route involves the reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound for studying biological pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The bicyclic structure provides rigidity, which can be important for binding to specific targets and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar carboxylic acid functional group but a different structure.

    Disilanes: Organosilicon compounds with unique electronic properties that can be compared to the bicyclic structure of (1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

Uniqueness

This compound is unique due to its rigid bicyclic structure and the presence of a carboxylic acid group. This combination of features makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

108266-75-7

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1

InChI Key

FYGUSUBEMUKACF-RRKCRQDMSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1C=C2)C(=O)O

Canonical SMILES

C1C2CC(C1C=C2)C(=O)O

Origin of Product

United States

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